molecular formula C13H7N3O4 B1469717 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid CAS No. 404381-55-1

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid

Cat. No.: B1469717
CAS No.: 404381-55-1
M. Wt: 269.21 g/mol
InChI Key: PPSQYARPRRDUBP-UHFFFAOYSA-N
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Description

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid is a useful research compound. Its molecular formula is C13H7N3O4 and its molecular weight is 269.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

Research in synthetic methodologies highlights innovative approaches to constructing complex molecules, including those related to 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid derivatives. A notable study by Schindler et al. (2008) presents a new method for synthesizing 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines, showcasing the utility of related compounds in synthesizing structurally complex heterocycles Schindler, R., Mokrov, G., Likhosherstov, A. M., & Gewald, R. (2008). Heterocycles, 75, 2713-2722. This demonstrates the importance of such compounds in accessing new chemical spaces for pharmaceutical development and material science.

Chemical Synthesis and Characterization

The synthesis and characterization of organotin(IV) complexes of related compounds are detailed by Shahid et al. (2005), offering insight into the preparation and potential applications of organometallic complexes in biological systems. Their study explores the antibacterial and antifungal properties of these complexes, contributing to the field of medicinal chemistry and materials science Shahid, K., Shahzadi, S., Ali, S., Bhatti, M. H., & Khan, K. (2005). Journal of the Iranian Chemical Society, 2, 140-148.

Biological Applications

The exploration of heterocyclic ring-containing benzoic acid derivatives as potential retinoic acid receptor antagonists by Yoshimura et al. (1995) highlights the relevance of such compounds in the development of therapeutic agents. This study provides a foundation for the design of new drugs with improved specificity and efficacy in targeting retinoic acid receptors, a crucial aspect in treating various cancers and dermatological conditions Yoshimura, H., Nagai, M., Hibi, S., Kikuchi, K., Abe, S., Hida, T., Higashi, S., Hishinuma, I., & Yamanaka, T. (1995). Journal of Medicinal Chemistry, 38(16), 3163-3173.

Materials Science and Coordination Chemistry

Investigations into lanthanide-based coordination polymers assembled from derivatives of related compounds, as presented by Sivakumar et al. (2011), underscore the application of these materials in photophysical studies. The synthesis, crystal structure, and photophysical properties of lanthanide complexes derived from modified benzoic acids demonstrate potential applications in optics, sensing, and light-emitting devices Sivakumar, S., Reddy, M., Cowley, A., & Butorac, R. R. (2011). Inorganic Chemistry, 50(11), 4882-4891.

Properties

IUPAC Name

3-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O4/c17-11-9-10(15-5-4-14-9)12(18)16(11)8-3-1-2-7(6-8)13(19)20/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSQYARPRRDUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=NC=CN=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid
Reactant of Route 3
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid
Reactant of Route 4
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid
Reactant of Route 5
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid
Reactant of Route 6
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid

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